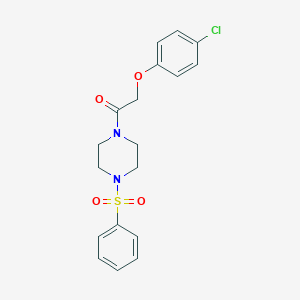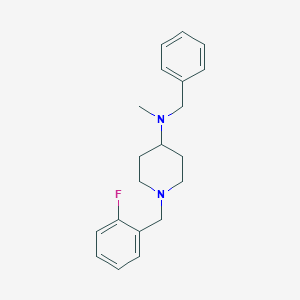
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential applications in scientific research. BZP is a potent and selective inhibitor of the dopamine transporter (DAT) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone acts as a competitive inhibitor of the dopamine transporter by binding to the same site as dopamine. It prevents the reuptake of dopamine from the synapse, leading to an increase in the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling and a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase heart rate and blood pressure, and produce hyperthermia. This compound has also been shown to increase the release of dopamine and other neurotransmitters such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the dopamine transporter, making it a valuable tool for studying the function of DAT. This compound is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can produce toxic effects at high doses. This compound also has a short half-life, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the use of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone in scientific research. One potential application is in the study of addiction and drug abuse. This compound has been shown to produce behavioral effects that are similar to those produced by drugs of abuse, such as cocaine and amphetamines. It may be a useful tool for studying the mechanisms of addiction and developing new treatments for drug abuse. Another potential application is in the study of neurological and psychiatric disorders. This compound has been shown to affect dopamine signaling, which is implicated in a range of disorders such as Parkinson's disease and schizophrenia. It may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments.
Méthodes De Synthèse
The synthesis of 1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone involves the reaction of 1-(4-bromophenyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzenesulfonyl chloride to yield the final compound.
Applications De Recherche Scientifique
1-(4-Benzenesulfonyl-piperazin-1-yl)-2-(4-chloro-phenoxy)-ethanone has been widely used in scientific research as a tool to study the function of the dopamine transporter. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine from the synapse. By blocking the reuptake of dopamine, this compound can increase the level of dopamine in the brain and produce a range of physiological and behavioral effects.
Propriétés
Formule moléculaire |
C18H19ClN2O4S |
|---|---|
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Clé InChI |
UZKJSQCXBLTZFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
![2-(Biphenyl-4-yloxy)-1-[4-(phenoxyacetyl)piperazin-1-yl]ethanone](/img/structure/B247561.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B247562.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
